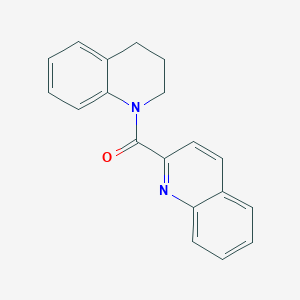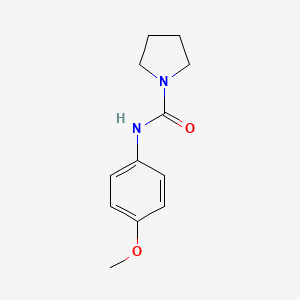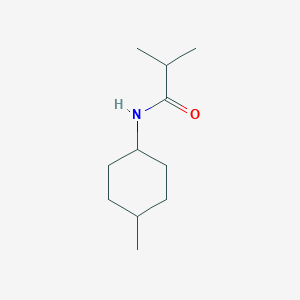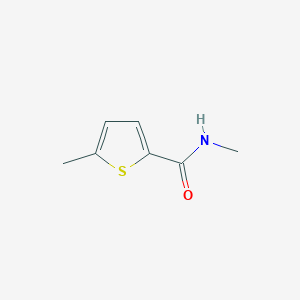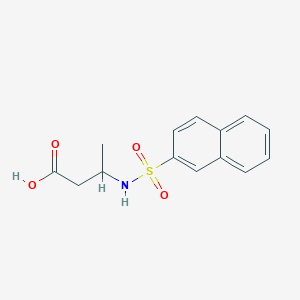
3-(Naphthalene-2-sulfonamido)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Naphthalene-2-sulfonamido)butanoic acid, also known as NSBB, is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is a derivative of naphthalenesulfonamide and is widely used in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 3-(Naphthalene-2-sulfonamido)butanoic acid is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in tumor cell proliferation. 3-(Naphthalene-2-sulfonamido)butanoic acid has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a potential chemotherapeutic agent.
Biochemical and Physiological Effects:
3-(Naphthalene-2-sulfonamido)butanoic acid has been shown to exhibit various biochemical and physiological effects, including the inhibition of tumor cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 3-(Naphthalene-2-sulfonamido)butanoic acid has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
3-(Naphthalene-2-sulfonamido)butanoic acid has various advantages for lab experiments, including its high purity and stability. However, 3-(Naphthalene-2-sulfonamido)butanoic acid is not readily soluble in water, making it difficult to use in aqueous solutions. 3-(Naphthalene-2-sulfonamido)butanoic acid also has a relatively short half-life, which can make it difficult to study its pharmacokinetics in vivo.
Future Directions
There are various future directions for the research on 3-(Naphthalene-2-sulfonamido)butanoic acid, including its use as a potential chemotherapeutic agent for various types of cancer, its use as a ligand in metal-catalyzed reactions, and its potential applications in the field of organic synthesis. Further research is needed to fully understand the mechanism of action of 3-(Naphthalene-2-sulfonamido)butanoic acid and to develop more efficient synthesis methods for this compound.
Synthesis Methods
3-(Naphthalene-2-sulfonamido)butanoic acid can be synthesized using various methods, but the most common method involves the reaction of naphthalene-2-sulfonyl chloride with butyric acid. This reaction yields 3-(Naphthalene-2-sulfonamido)butanoic acid as a white solid that can be purified using recrystallization or column chromatography. The purity of 3-(Naphthalene-2-sulfonamido)butanoic acid can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Scientific Research Applications
3-(Naphthalene-2-sulfonamido)butanoic acid has various scientific research applications, including its use as a ligand in metal-catalyzed reactions, as a building block in the synthesis of various organic compounds, and as a potential drug candidate for various diseases. 3-(Naphthalene-2-sulfonamido)butanoic acid has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
properties
IUPAC Name |
3-(naphthalen-2-ylsulfonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-10(8-14(16)17)15-20(18,19)13-7-6-11-4-2-3-5-12(11)9-13/h2-7,9-10,15H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATWJQAWGBJFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalene-2-sulfonamido)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

